2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a chlorophenyl group, a piperidinylpyridazinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Piperidinylpyridazinyl Intermediate: The piperidinyl group is introduced to a pyridazine ring through nucleophilic substitution or other suitable reactions.
Coupling Reactions: The chlorophenyl and piperidinylpyridazinyl intermediates are coupled using a piperazine linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or piperazinyl groups.
Reduction: Reduction reactions could target the chlorophenyl group or other reducible sites within the molecule.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[4-(4-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
- 2-(4-Chlorophenyl)-1-[4-(6-morpholin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-18-6-4-17(5-7-18)16-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-2-1-3-11-25/h4-9H,1-3,10-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFQIOSBYGRAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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